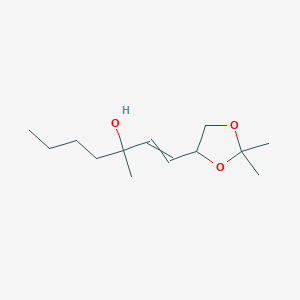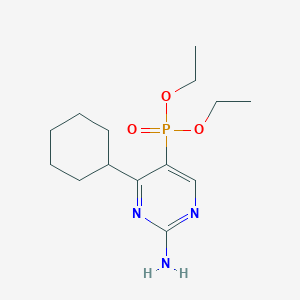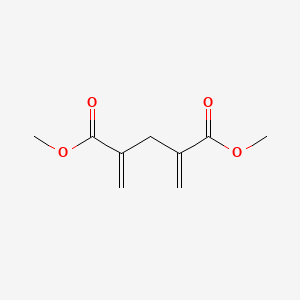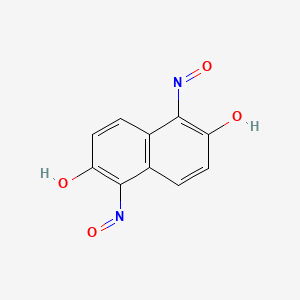
1-Difluoroamino-1,1-dinitroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Difluoroamino-1,1-dinitroethane is a chemical compound with the molecular formula C2H3F2N3O4 It is known for its unique structure, which includes both difluoroamino and dinitro groups
Vorbereitungsmethoden
The synthesis of 1-Difluoroamino-1,1-dinitroethane can be achieved through several methods. One common approach involves the reaction of polynitroalkanes with sodium azide (NaN3). For instance, the reaction of 1,1,1-trinitroethane with NaN3 in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures around 30-40°C can yield 1-azido-1,1-dinitroethane . This compound can then be further reacted to introduce the difluoroamino group.
Analyse Chemischer Reaktionen
1-Difluoroamino-1,1-dinitroethane undergoes various types of chemical reactions, including substitution reactions. For example, the reaction with sodium azide can lead to the formation of azido derivatives . The compound can also participate in oxidation and reduction reactions, although specific details on these reactions are less documented. Common reagents used in these reactions include sodium azide and various solvents like DMF and DMSO.
Wissenschaftliche Forschungsanwendungen
1-Difluoroamino-1,1-dinitroethane has several applications in scientific research. It is used in the synthesis of other complex organic compounds, particularly in the field of energetic materials. Its unique structure makes it a valuable intermediate in the preparation of azidopolynitroalkanes, which are studied for their potential use in explosives and propellants . Additionally, the compound’s reactivity is of interest in organic chemistry research, where it is used to explore new synthetic pathways and reaction mechanisms.
Wirkmechanismus
The mechanism of action of 1-Difluoroamino-1,1-dinitroethane involves its ability to undergo substitution reactions, particularly with azide ions. The presence of both difluoroamino and dinitro groups makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved in these reactions are primarily related to the formation of azido derivatives and other substituted products.
Vergleich Mit ähnlichen Verbindungen
1-Difluoroamino-1,1-dinitroethane can be compared to other similar compounds, such as 1,1,1-trinitroethane and 1-fluoro-1,1-dinitroethane . These compounds share similar structural features but differ in their reactivity and applications. For example, 1,1,1-trinitroethane is primarily used in the synthesis of nitrotriazoles, while 1-fluoro-1,1-dinitroethane is studied for its thermochemical properties . The presence of the difluoroamino group in this compound makes it unique and provides distinct reactivity patterns compared to its analogs.
Eigenschaften
CAS-Nummer |
121832-04-0 |
|---|---|
Molekularformel |
C2H3F2N3O4 |
Molekulargewicht |
171.06 g/mol |
IUPAC-Name |
N,N-difluoro-1,1-dinitroethanamine |
InChI |
InChI=1S/C2H3F2N3O4/c1-2(5(3)4,6(8)9)7(10)11/h1H3 |
InChI-Schlüssel |
JMNVMQZQNXASHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(N(F)F)([N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Phenyl-3-[4-(trifluoromethyl)phenyl]propane-1,3-dione](/img/structure/B14290562.png)

![3-[2-(Naphthalen-1-yl)ethenyl]-2H-1-benzopyran-2-one](/img/structure/B14290575.png)


![N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14290584.png)
![2-[(Pyridin-4-yl)methyl]-3,4,5,6,7,8-hexahydrophenanthren-1(2H)-one](/img/structure/B14290596.png)


